molecular formula C10H11ClO7S B14169119 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid CAS No. 926251-22-1

5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid

Cat. No.: B14169119
CAS No.: 926251-22-1
M. Wt: 310.71 g/mol
InChI Key: FZXYMIDUKWFJMD-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a benzoic acid core, which is further substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid typically involves the chlorosulfonation of 2,3,4-trimethoxybenzoic acid. The reaction is carried out by treating 2,3,4-trimethoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid\text{2,3,4-Trimethoxybenzoic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2,3,4-trimethoxybenzoic acid and sulfuric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Aqueous bases, such as sodium hydroxide or potassium hydroxide, are used to facilitate hydrolysis.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    2,3,4-Trimethoxybenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Sulfonamide derivatives, for example, are known for their antibacterial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • 5-(Chlorosulfonyl)-2-fluorobenzoic acid
  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • 5-(Chlorosulfonyl)salicylic acid

Comparison: Compared to similar compounds, 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is unique due to the presence of three methoxy groups on the benzoic acid core. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct in terms of its chemical behavior and potential applications. The presence of multiple electron-donating methoxy groups can also affect the compound’s electronic properties, potentially enhancing its reactivity in certain chemical reactions.

Properties

CAS No.

926251-22-1

Molecular Formula

C10H11ClO7S

Molecular Weight

310.71 g/mol

IUPAC Name

5-chlorosulfonyl-2,3,4-trimethoxybenzoic acid

InChI

InChI=1S/C10H11ClO7S/c1-16-7-5(10(12)13)4-6(19(11,14)15)8(17-2)9(7)18-3/h4H,1-3H3,(H,12,13)

InChI Key

FZXYMIDUKWFJMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC)OC

Origin of Product

United States

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